molecular formula C8H10N2O2 B3079969 N'-Hydroxy-4-methoxybenzenecarboximidamide CAS No. 1079393-88-6

N'-Hydroxy-4-methoxybenzenecarboximidamide

Cat. No.: B3079969
CAS No.: 1079393-88-6
M. Wt: 166.18 g/mol
InChI Key: WVALRFKCJCIVBR-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.181 g/mol . It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a benzenecarboximidamide moiety. This compound is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

N’-Hydroxy-4-methoxybenzenecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Amidoximes and oximes, including 4-Methoxybenzamidoxime, have gained interest for their ability to release nitric oxide (NO). The oxidation of these compounds can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) .

Safety and Hazards

4-Methoxybenzamidoxime is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-4-methoxybenzenecarboximidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Methoxybenzamidoxime can be achieved through the reaction of 4-Methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "4-Methoxybenzoyl chloride", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-Methoxybenzoyl chloride in a solvent such as dichloromethane or chloroform.", "Add hydroxylamine hydrochloride and a base such as sodium hydroxide or potassium hydroxide to the solution.", "Stir the mixture at room temperature for several hours.", "Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS No.

1079393-88-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

WVALRFKCJCIVBR-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\O)/N

SMILES

COC1=CC=C(C=C1)C(=NO)N

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(4-hydroxyphenyl)-5-trifluoromethyl-1,2,4-oxadiazole 13.32 g (0.1 mol) 4-methoxybenzonitrile, 20.85 g (0.3 mol) of hydroxylamine hydrochloride and 41.40 g (0.3 mol) potassium carbonate was added to 400 mL absolute ethanol and refluxed 21 hours. The product was filtered and recrystallized from methanol to give 3.12 g (0.02 mol) of 4-methoxybenzamide oxime.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
4-methoxybenzamide oxime

Synthesis routes and methods II

Procedure details

13.32 g (0.1 mol) 4-methoxybenzonitrile, 20.85 g (0.3 mol) of hydroxylamine hydrochloride and 41.40 g (0.3 mol) potassium carbonate was added to 400 mL absolute ethanol and refluxed 21 hours. The product was filtered and recrystallized from methanol to give 3.12 g (0.02 mol) of 4-methoxybenzamide oxime.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
4-methoxybenzamide oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-Hydroxy-4-methoxybenzenecarboximidamide
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